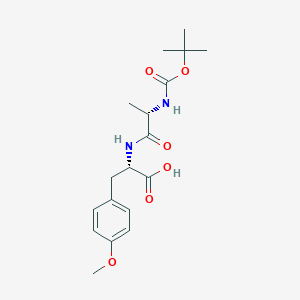

(S)-2-((S)-2-((tert-butoxycarbonyl)amino)propanamido)-3-(4-methoxyphenyl)propanoic acid

Description

Properties

Molecular Formula |

C18H26N2O6 |

|---|---|

Molecular Weight |

366.4 g/mol |

IUPAC Name |

(2S)-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C18H26N2O6/c1-11(19-17(24)26-18(2,3)4)15(21)20-14(16(22)23)10-12-6-8-13(25-5)9-7-12/h6-9,11,14H,10H2,1-5H3,(H,19,24)(H,20,21)(H,22,23)/t11-,14-/m0/s1 |

InChI Key |

TVRPTAPOAKAWLX-FZMZJTMJSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)O)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=C(C=C1)OC)C(=O)O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The compound can be synthesized by peptide coupling of two amino acid derivatives, where the N-terminal amino acid is protected by a tert-butoxycarbonyl (Boc) group and the C-terminal amino acid contains a 4-methoxyphenyl substituent. The preparation typically involves:

- Protection of the amino group with Boc.

- Activation of the carboxylic acid group for amide bond formation.

- Coupling of the protected amino acid with the complementary amino acid or peptide fragment.

- Purification and characterization of the product.

Detailed Preparation Procedures

Boc Protection of Amino Acid

The Boc protection of the amino group is commonly carried out by reacting the free amino acid or peptide with di-tert-butyl dicarbonate (Boc2O) in an organic solvent such as dichloromethane under mild basic conditions. Alternatively, Boc-protected amino acids are commercially available and can be used directly.

Peptide Coupling

The key step involves coupling the Boc-protected amino acid with the partner amino acid or peptide fragment containing the 4-methoxyphenyl group. This is typically achieved using carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), often in the presence of additives like hydroxybenzotriazole (HOBt) to improve yield and reduce racemization.

- Solvent: Dichloromethane or dimethylformamide (DMF).

- Base: Triethylamine or other tertiary amines.

- Temperature: 0 °C to room temperature.

- Reaction time: Overnight (12-16 hours).

After coupling, the reaction mixture is worked up by aqueous extraction and purified by silica gel column chromatography using ethyl acetate/hexanes mixtures.

Representative Literature Procedure

A representative synthesis protocol adapted from peer-reviewed supplementary information for related protected tyrosine derivatives is as follows:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Boc-Tyr(OMe) or Boc-protected amino acid in dichloromethane | Boc protection or use of protected amino acid |

| 2 | Trifluoroacetic acid (TFA), room temperature, 5 h | Deprotection of methyl ester if needed |

| 3 | Crude amine dissolved in dichloromethane at 0 °C | Preparation for coupling |

| 4 | Add triethylamine (2.5 equiv), HOBt (1.2 equiv), EDC·HCl (1.2 equiv) | Activation and coupling with complementary amino acid or peptide |

| 5 | Stir overnight at room temperature | Allow coupling to proceed |

| 6 | Workup with water and extraction with dichloromethane | Isolation of crude product |

| 7 | Purification by flash chromatography (hexanes/ethyl acetate 7:3 or 6:4) | Obtain pure compound |

This method yields the Boc-protected dipeptide with the 4-methoxyphenyl substituent intact and stereochemical integrity preserved.

Catalytic Carbonylation Route (Patent Insight)

According to patent WO2019197274A1, a palladium-catalyzed carbonylation process can be employed for the preparation of protected phenyl propanoates, which are intermediates in the synthesis of related compounds. Key features include:

- Use of palladium (II) acetate with bidentate phosphine ligands such as Xantphos or dppf.

- Carbon monoxide (CO) gas or CO surrogates like N-formylsaccharin or phenyl formates as carbonyl sources.

- Polar aprotic solvents such as dimethylformamide (DMF), dimethylacetamide (DMAc), or tetrahydrofuran (THF).

- Bases such as potassium fluoride or tertiary amines.

- The phenyl propanoate intermediates can be converted into protected carbamoyl derivatives by reaction with amines (e.g., ammonia or ammonium salts).

This catalytic method allows for the formation of key intermediates under mild conditions with high selectivity and can be adapted for the synthesis of Boc-protected amino acid derivatives bearing aromatic substituents.

Comparative Table of Preparation Methods

| Method | Key Reagents | Solvent | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Boc Protection + Carbodiimide Coupling | Boc2O, EDC·HCl, HOBt, Triethylamine | DCM, DMF | 0 °C to RT, 12-16 h | High yield, stereoselective, widely used | Requires careful control to avoid racemization |

| Palladium-Catalyzed Carbonylation | Pd(OAc)2, Xantphos/dppf, CO or CO surrogate, base | DMF, DMAc, THF | Mild temperature, CO atmosphere | Efficient for phenyl propanoate intermediates, scalable | Requires handling of CO and Pd catalysts |

Research Findings and Optimization

- The peptide coupling efficiency depends on the choice of coupling agent and additives; EDC·HCl with HOBt is effective in minimizing racemization and side reactions.

- Boc protection is stable under coupling conditions and can be removed later by acid treatment (e.g., TFA).

- Palladium-catalyzed carbonylation offers an alternative route to key intermediates, with ligand choice (Xantphos or dppf) influencing catalytic activity and selectivity.

- Solvent polarity and base strength affect reaction rates and yields; polar aprotic solvents and mild bases are preferred.

- Purification by silica gel chromatography using ethyl acetate/hexanes mixtures provides high purity products suitable for further use.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((S)-2-((tert-butoxycarbonyl)amino)propanamido)-3-(4-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxylic acid.

Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Formation of hydroxyl or carboxylic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-((S)-2-((tert-butoxycarbonyl)amino)propanamido)-3-(4-methoxyphenyl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-((S)-2-((tert-butoxycarbonyl)amino)propanamido)-3-(4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The aromatic ring’s substituents significantly alter physicochemical and pharmacological properties. Key analogs include:

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic Acid (Compound 62, )

- Substituent : 4-Fluorophenyl (electron-withdrawing).

- Impact: Increased acidity of the propanoic acid due to fluorine’s electronegativity, enhancing solubility in polar solvents.

- Synthesis : Hydrolysis with LiOH in THF/water, yielding crude product without further purification .

2-(tert-Butoxycarbonylamino)-3-hydroxy-3-(4-methoxyphenyl)propanoic Acid (Compound 17, )

- Substituent : 4-Methoxyphenyl with an additional β-hydroxyl group.

- Synthesis : Involves BOC2O protection and X-ray crystallography for stereochemical confirmation .

(S)-3-(4-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic Acid ()

- Substituent : 4-Allyloxyphenyl.

- Impact : Allyl ether moiety offers a reactive site for further functionalization (e.g., click chemistry).

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloro-3-fluorophenyl)propanoic Acid ()

Functional Group Modifications

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid ()

- Functional Groups: Phenolic hydroxyl and methoxy groups.

- Commercial availability noted .

(S)-2-azido-3-phenylpropanoic Acid ()

Comparative Data Table

Key Research Findings

- Stereochemical Influence : Compounds with (S)-configuration (e.g., ) show improved compatibility in enantioselective synthesis compared to racemic mixtures.

- Boc Protection Universality: The Boc group is consistently utilized across analogs for amino protection, ensuring stability during synthetic steps .

- Pharmacokinetic Implications : Methoxy and hydroxy substituents modulate logP values, impacting bioavailability. For instance, the hydroxylated analog () may exhibit faster renal clearance than the target compound.

Biological Activity

(S)-2-((S)-2-((tert-butoxycarbonyl)amino)propanamido)-3-(4-methoxyphenyl)propanoic acid, also known as a derivative of amino acid compounds, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C₁₅H₂₁NO₅

- Molecular Weight : 303.34 g/mol

- CAS Number : 53267-93-9

- Physical State : Solid

- Purity : ≥95%

Synthesis

The compound is synthesized through various methods involving the coupling of amino acids and protecting groups such as tert-butoxycarbonyl (Boc). The Boc group is commonly used to protect amino groups during peptide synthesis, allowing for selective reactions at other functional sites.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. A study highlighted the effectiveness of phosphonotripeptide derivatives against various bacterial strains, including Escherichia coli and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values were notably low, demonstrating significant antibacterial activity .

| Bacterial Strain | MIC (mg/L) |

|---|---|

| E. faecalis | 0.063 |

| S. marcescens | ≤2 |

| Klebsiella species | Not tested |

| L. monocytogenes | No activity |

The antimicrobial activity is thought to be mediated through the inhibition of specific bacterial enzymes, such as alanine racemase, which is crucial for bacterial cell wall synthesis. The uptake of these compounds into bacterial cells is facilitated by transporters that vary among different bacterial species, leading to differences in susceptibility .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory potential. It shows promise in modulating immune responses by inhibiting specific pathways involved in inflammation, such as the NF-κB signaling pathway .

Case Studies

- Antibacterial Efficacy : A comparative study evaluated the antibacterial efficacy of various phosphonotripeptide derivatives, including the target compound. Results indicated that modifications at the N-terminus significantly influenced the uptake and inhibitory action against Gram-positive and Gram-negative bacteria .

- Inflammation Models : In vitro studies using macrophage cell lines demonstrated that treatment with this compound reduced the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the key synthetic methodologies for preparing this compound?

The synthesis involves sequential amide coupling and Boc protection strategies. For example:

- Ester hydrolysis : LiOH in THF/water (2:1) at room temperature, followed by acidification to pH 6 to yield carboxylic acid intermediates (61% yield, no further purification required) .

- Amide coupling : Use of DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane (DCM) for activating carboxyl groups, achieving yields >60% after HPLC purification .

- Purification : Silica gel chromatography (petroleum ether/ethyl acetate gradients) or preparative HPLC (XBridge phenyl column) .

Q. What safety protocols are critical during handling?

- PPE : Lab coats, nitrile gloves, and goggles.

- Storage : Airtight containers in dry, cool (2–8°C), and dark conditions to prevent degradation .

- Hazard mitigation : Avoid ignition sources (flammable solvents like THF/DCM) and use fume hoods for volatile reagents. Spills require neutralization with inert absorbents (e.g., vermiculite) .

Q. Which analytical techniques confirm structural integrity?

- 1H/13C NMR : Key signals include tert-butyl protons (δ ~1.4 ppm), methoxy groups (δ ~3.8 ppm), and amide NH (δ ~6.5–7.5 ppm) .

- LCMS (ESI) : Molecular ion peaks (e.g., [M+H]+ at m/z 534.6 for related compounds) .

- FT-IR : Confirmation of Boc carbonyl stretches (~1680–1720 cm⁻¹) .

Q. How should researchers address low yields during coupling reactions?

- Optimize stoichiometry (1.2–1.5 eq. coupling agent).

- Ensure anhydrous conditions (molecular sieves for DCM/THF).

- Monitor progress via TLC (Rf ~0.3 in ethyl acetate/hexane) and extend reaction time to 24 hours if needed .

Advanced Questions

Q. How can stereochemical purity be validated?

- Chiral HPLC : Use a Chiralpak column with hexane/isopropanol (85:15) to resolve enantiomers (retention time differences ≥2 min).

- X-ray crystallography : Resolve crystal structures of intermediates (e.g., tert-butyl-protected analogs) .

- Circular Dichroism (CD) : Compare experimental spectra with computational models (DFT) for S,S configuration .

Q. What strategies resolve contradictions in spectral data?

- 2D NMR (HSQC, HMBC) : Confirm amide connectivity and aryl group substitution patterns.

- High-resolution MS : Rule out isobaric impurities (e.g., Δm/z <5 ppm).

- Repurification : Repeat silica chromatography with narrower solvent gradients .

Q. How to optimize Boc deprotection without side reactions?

- Acidic conditions : Use TFA (trifluoroacetic acid) in DCM (1:4 v/v) for 1–2 hours at 0°C to minimize racemization.

- Neutralization : Quench with cold diethyl ether and extract with NaHCO3 to isolate the free amine .

Q. What environmental precautions apply to waste disposal?

- Aquatic toxicity : Classified as H400 (toxic to aquatic life); collect waste in halogen-resistant containers for incineration .

- Solvent recovery : Distill DCM/THF for reuse via institutional waste management protocols .

Q. How can functionalization expand research applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.